molecular formula C11H8Cl2N2O2 B3025565 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126067-48-9

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3025565
CAS No.: 126067-48-9
M. Wt: 271.1 g/mol
InChI Key: KGCCBXHSOMDSPJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 126067-48-9) is a pyrazole-carboxylic acid derivative supplied as a powder for life science research and development . This compound has a molecular formula of C11H8Cl2N2O2 and a molecular weight of 271.1 g/mol . It is a key chemical scaffold in medicinal chemistry research, particularly in the study of ligands that target the central nervous system. Structurally, it shares a core pyrazole motif with compounds known to interact with cannabinoid CB1 receptors . For instance, it serves as a synthetic intermediate or precursor in the development of radiolabeled ligands, such as SPECT imaging agents used for non-invasive study of CB1 receptors in the brain . Researchers value this compound for exploring receptor function and developing new pharmacologic tools. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage at room temperature .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCBXHSOMDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561200
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-88-7, 126067-48-9
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or oxidation processes. Industrial production methods may utilize continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub> (catalytic), refluxEthyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate85%
AmidationSOCl<sub>2</sub>/DMF, then p-toluenesulfonamide, DIEAN-(4-Methylbenzenesulfonyl)-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxamide76%
Amidation (Fluoroaryl)4-Fluorobenzenesulfonamide, DCMN-(4-Fluorobenzenesulfonyl)-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxamide32%

Key Findings :

  • Esterification with ethanol under acidic conditions proceeds efficiently, enabling derivatization for biological testing .

  • Amidation requires activation of the carboxylic acid (e.g., via SOCl<sub>2</sub>) to form reactive acyl chlorides .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.

ConditionsProductObservationsReference
180°C, vacuum1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole70% yield; confirmed via loss of CO<sub>2</sub> (FTIR)
Cu(OAc)<sub>2</sub>, DMF, 120°CSame as aboveLower yield (55%) due to side reactions

Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the pyrazole ring.

Electrophilic Aromatic Substitution

The dichlorophenyl group participates in halogenation and nitration, though reactivity is reduced due to electron-withdrawing effects.

ReactionReagentsProductRegiochemistryReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C1-(2,4-Dichloro-3-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidMeta to Cl substituents
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>1-(2,4-Dichloro-5-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidOrtho/para to existing Cl

Limitations :
Low yields (30–45%) due to steric hindrance and deactivation by electron-withdrawing groups.

Cyclization Reactions

The carboxylic acid facilitates heterocycle formation under specific conditions.

Reaction PartnersConditionsProductApplicationReference
Hydrazine hydrateEtOH, refluxPyrazolo[3,4-d]pyrimidin-4(3H)-oneAntimicrobial agents
Formamide200°C, sealed tubePyrazolo[3,4-d]pyrimidineKinase inhibition studies

Example Pathway :
Reacting with formamide induces cyclization to form pyrazolo[3,4-d]pyrimidine, a scaffold with reported anticancer activity .

Metal-Mediated Coupling

The dichlorophenyl group participates in Suzuki-Miyaura cross-coupling after partial dehalogenation.

ConditionsPartnerProductYieldReference
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OPhenylboronic acid1-(2-Chloro-4-biphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid62%

Challenges :
Full dechlorination is avoided due to steric protection by the pyrazole ring.

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

DerivativeTest SystemActivity (IC<sub>50</sub>)MechanismReference
Ethyl esterCOX-2 inhibition assay1.8 µMCompetitive inhibition
p-ToluenesulfonamideMycobacterium tuberculosisMIC = 8 µg/mLCell wall synthesis disruption

Trend :
Ester derivatives generally show enhanced bioavailability compared to the parent acid .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. Compound X has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the mitochondrial pathway .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions such as rheumatoid arthritis .
  • Antimicrobial Properties :
    • Research has identified Compound X as having antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This opens avenues for its use in developing new antibiotics or preservatives .

Agrochemical Applications

  • Herbicide Development :
    • The structure of Compound X allows it to act as a herbicide by inhibiting specific enzymes involved in plant growth. Field trials have shown effective weed control in crops without significant phytotoxicity to the plants .
  • Pesticide Formulations :
    • Its efficacy against pests has led to its incorporation into pesticide formulations. Studies indicate that it can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Materials Science Applications

  • Polymer Chemistry :
    • Compound X has been utilized as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings and advanced materials .
  • Nanotechnology :
    • The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Induced apoptosis in breast cancer cells; inhibited cell proliferation
Anti-inflammatory Reduced levels of TNF-alpha and IL-6 in vitro
Herbicide Effective weed control with minimal crop damage
Pesticide Significant reduction in pest populations with lower toxicity
Polymer Chemistry Improved thermal stability and mechanical properties of synthesized polymers
Nanotechnology Enhanced drug delivery efficiency through stable drug-polymer complexes

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6)
  • Structural Differences : Replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl group at the 1-position and introduces a 2,4-dichloro-5-fluorophenyl group at the 3-position.
1-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-19-7)
  • Structural Differences : Substitutes the 2,4-dichlorophenyl group with a 2-methoxy-5-methylphenyl ring.
  • Functional Impact : Electron-donating methoxy and methyl groups reduce electrophilicity, likely diminishing interactions with hydrophobic binding pockets critical for safener activity .
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1020724-35-9)
  • Structural Differences : Features a 4-methoxyphenyl group instead of 2,4-dichlorophenyl.
  • Functional Impact : The methoxy group increases solubility in polar solvents but may reduce efficacy in agrochemical applications due to decreased lipophilicity .

Ester vs. Carboxylic Acid Derivatives

Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2)
  • Structural Differences : Ethyl ester replaces the carboxylic acid group.
  • Functional Impact : The ester form (prodrug) enhances membrane permeability, allowing hydrolysis to the active carboxylic acid in plants. This is critical for safener activity in formulations like mefenpyr-diethyl .
Mefenpyr-diethyl (Ethyl 1-(2,4-dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-2-pyrazoline-3-carboxylate)
  • Structural Differences : A pyrazoline ring with dual ester groups.
  • Functional Impact : Hydrolyzes to yield 1-(2,4-dichlorophenyl)-5-methyl-pyrazole-3-carboxylic acid, demonstrating how ester-to-acid conversion is essential for regulatory residue tracking .

Heterocycle Modifications

1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326882-78-3)
  • Structural Differences : Replaces the pyrazole core with a 1,2,3-triazole ring and introduces a pyridinyl group.
  • Functional Impact : The triazole’s rigidity and hydrogen-bonding capacity may enhance stability but reduce compatibility with pyrazole-specific enzyme targets .

Functional Group Variations: Carboxamides vs. Carboxylic Acids

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
  • Structural Differences : Carboxamide group replaces carboxylic acid; introduces iodine and methyl groups.
  • Functional Impact: Acts as a potent cannabinoid receptor (CB1) antagonist, highlighting how functional group substitution shifts activity from agrochemical safening to neurological modulation .

Pharmacological and Regulatory Considerations

  • Environmental Persistence : The carboxylic acid form is less lipophilic than ester derivatives, reducing bioaccumulation but increasing water solubility for easier residue detection .
  • Residue Limits : Regulatory MRLs for the compound in cereals (0.02 ppm) are stricter than those for its ester precursors, reflecting its role as a terminal metabolite .

Tabulated Comparison of Key Compounds

Compound Name Substituents/Ring Modifications Key Functional Groups Application/Activity Reference
Target Compound 2,4-Dichlorophenyl, 5-methyl Carboxylic acid Agrochemical metabolite
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-... 4-Chlorophenyl, 2,4-dichloro-5-fluorophenyl Carboxylic acid Undisclosed (potential pesticide)
AM251 4-Iodophenyl, N-piperidinyl Carboxamide CB1 receptor antagonist
Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate 2,4-Dichlorophenyl, ethyl ester Ester Safener prodrug
1-(2-Methoxy-5-methylphenyl)-... 2-Methoxy-5-methylphenyl Carboxylic acid Research chemical

Biological Activity

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 126067-48-9) is an organic compound with notable biological activities. Its structure features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H8Cl2N2O2
  • Molecular Weight : 271.1 g/mol
  • IUPAC Name : 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving murine models of inflammation, it was shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)7.2Induction of apoptosis via caspase activation
HepG2 (Liver)9.8Cell cycle arrest at G2/M phase
A549 (Lung)6.5Inhibition of proliferation through p53 activation

The compound's ability to induce apoptosis was confirmed through flow cytometry and Annexin V staining assays.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective as a potential antimicrobial agent.

Case Studies

  • Case Study on Inflammation :
    • In a controlled experiment with rats subjected to induced arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Case Study on Cancer :
    • A study involving human breast cancer xenografts in mice showed that treatment with the compound led to significant tumor size reduction compared to untreated controls, suggesting its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can researchers troubleshoot low yields?

  • Methodological Answer : The compound is synthesized via a multi-step process starting with 2,4-dichlorophenylhydrazine hydrochloride and ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate. Key steps include:

  • Condensation under reflux with toluene and ethanol, followed by acid-catalyzed cyclization using p-toluenesulfonic acid .
  • Hydrolysis with KOH in methanol to yield the carboxylic acid derivative.
  • Troubleshooting : Low yields may arise from incomplete cyclization. Monitor reaction progress via TLC and ensure azeotropic removal of water during cyclization. Recrystallization from acetic acid improves purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and methyl group integration .
  • IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve impurities .

Q. What strategies improve solubility for in vitro assays, given the compound’s hydrophobicity?

  • Methodological Answer :

  • Solvent Systems : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1–1% Tween-80 or cyclodextrins to prevent precipitation .
  • Salt Formation : Convert the carboxylic acid to a sodium salt via neutralization with NaOH, enhancing aqueous solubility .

Advanced Research Questions

Q. How do intramolecular interactions revealed by X-ray crystallography influence stability and reactivity?

  • Methodological Answer : Single-crystal X-ray analysis (space group P2/c) shows:

  • Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the planar pyrazole-carboxylic acid moiety, reducing conformational flexibility .
  • π-π Stacking : Interactions between pyrazole and dichlorophenyl rings (centroid distances ~3.84 Å) enhance crystal packing stability .
  • Implications : These interactions may limit rotational freedom, affecting binding to biological targets. Use DFT calculations to model electronic effects .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., CF₃) or bulky substituents to probe steric/electronic effects .
  • Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to maintain acidity while altering pharmacokinetics .
  • Synthetic Routes : Adapt methods from related pyrazole derivatives (e.g., Suzuki coupling for aryl substitutions) .

Q. What computational approaches predict binding modes with target proteins (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 1HX4) to model interactions. Prioritize residues coordinating the carboxylic acid group (e.g., Zn²⁺ in carbonic anhydrase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses under physiological conditions .

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data across studies?

  • Methodological Answer :

  • Data Validation : Cross-check reported bond lengths (e.g., C=O at 1.27 Å ) against computational values (e.g., B3LYP/6-311+G(d,p)).
  • Reproduce Conditions : Replicate synthesis and crystallization (e.g., acetic acid solvent ) to isolate experimental variables.
  • Collaborative Analysis : Share raw diffraction data (e.g., CIF files) via platforms like Cambridge Structural Database for independent validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

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